![molecular formula C13H9ClF3N B1380125 4-chloro-2-[4-(trifluorométhyl)phényl]aniline CAS No. 1261593-31-0](/img/structure/B1380125.png)
4-chloro-2-[4-(trifluorométhyl)phényl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has been a topic of interest in recent years . For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of certain compounds, can be obtained in good yield via a simple one-step reaction .Chemical Reactions Analysis
Trifluoromethyl groups can be introduced into organic compounds through various types of reactions, such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Applications De Recherche Scientifique
Développement pharmaceutique
Le groupe trifluorométhyle dans des composés comme la 4-chloro-2-[4-(trifluorométhyl)phényl]aniline est connu pour améliorer les propriétés pharmacologiques des médicaments. Ce composé a été utilisé dans la synthèse de médicaments approuvés par la FDA, en particulier ceux ayant une activité antibactérienne puissante contre les bactéries résistantes aux antibiotiques . Par exemple, des dérivés de ce composé ont montré des activités inhibitrices comparables à la ciprofloxacine contre les bactéries Gram-négatives telles qu'Acinetobacter baumannii résistantes aux carbapénèmes .
Recherche agrochimique
Les composés contenant le groupe trifluorométhyle sont importants dans l'industrie agrochimique en raison de leurs propriétés physico-chimiques uniques. Ils sont utilisés pour protéger les cultures contre les ravageurs et ont été incorporés dans plus de 20 nouveaux agrochimiques portant des noms communs ISO . La présence du groupe trifluorométhyle dans ces composés contribue à leur efficacité en tant que pesticides.
Chimie analytique
En chimie analytique, le composé peut être utilisé comme étalon ou matériau de référence dans diverses études spectroscopiques, telles que la spectroscopie infrarouge à transformée de Fourier et la spectroscopie Raman. Ces études aident à comprendre les modes de vibration des molécules et peuvent être cruciales pour identifier et caractériser de nouveaux composés .
Développement de solvants
Des dérivés de ce composé ont été utilisés dans le développement de solvants, en particulier ceux qui sont moins dangereux et plus respectueux de l'environnement. Le groupe trifluorométhyle peut améliorer les propriétés du solvant, les rendant appropriés pour des applications spécialisées .
Orientations Futures
The development of new synthetic methods for trifluoromethylated compounds and their applications in various fields are areas of ongoing research . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety suggest that many novel applications of trifluoromethylated compounds will be discovered in the future .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-2-[4-(Trifluoromethyl)Phenyl]Aniline is the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).
Mode of Action
The compound interacts with its target, the mitochondrial complex III, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells.
Biochemical Pathways
The affected pathway is the electron transport chain within the mitochondria . The downstream effects of the disruption of this pathway include a decrease in ATP production, which can lead to cell death due to lack of energy. Additionally, the disruption of the electron transport chain can lead to the production of reactive oxygen species, which can cause further damage to the cell.
Result of Action
The result of the action of 4-Chloro-2-[4-(Trifluoromethyl)Phenyl]Aniline is a decrease in ATP production due to the inhibition of the mitochondrial complex III . This can lead to cell death due to energy deprivation. Additionally, the disruption of the electron transport chain can lead to oxidative stress due to the production of reactive oxygen species.
Propriétés
IUPAC Name |
4-chloro-2-[4-(trifluoromethyl)phenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-10-5-6-12(18)11(7-10)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDPAGDBFPWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
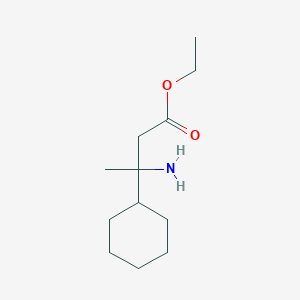
![(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1380043.png)


![2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1380047.png)
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
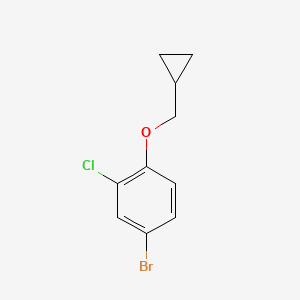
![[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1380052.png)
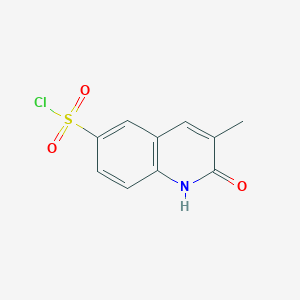
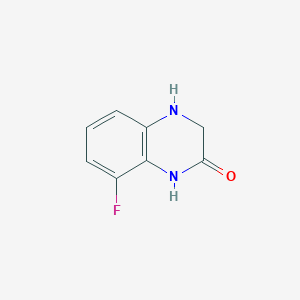
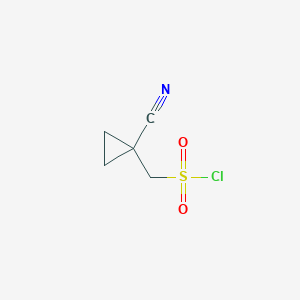
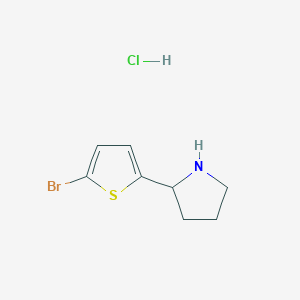
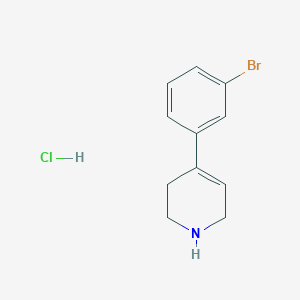
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B1380063.png)
